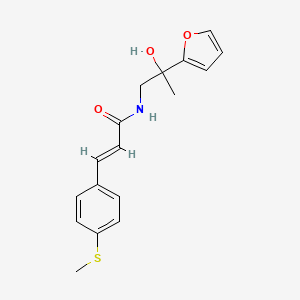

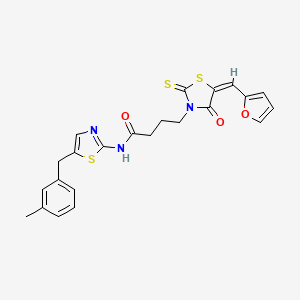

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

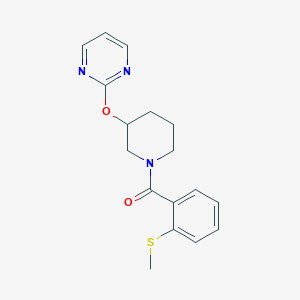

The compound contains several functional groups including an amide group (-CONH2), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a hydroxy group (-OH), and a methylthio group (-SCH3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the furan ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer investigated for drug delivery, where controlled polymerization techniques such as RAFT (reversible addition-fragmentation chain transfer) are utilized for precise polymer synthesis. This underscores the importance of controlled polymerization processes in developing responsive polymeric materials for biomedical applications (Convertine et al., 2004).

Biochemical Applications

A novel chemical compound structurally related to acrylamide derivatives has shown promise in inhibiting the enzymatic activities of SARS coronavirus helicase, suggesting potential antiviral applications. This compound effectively suppresses ATP hydrolysis and double-stranded DNA unwinding by the helicase, indicating its potential utility in developing inhibitors against coronaviruses (Jin-Moo Lee et al., 2017).

Materials Engineering Applications

Acrylamide derivatives have been explored for creating color-switchable materials through copolymerization, demonstrating applications in developing pH-sensitive polymers that can form hydrogels in aqueous solutions. These materials exhibit linear viscoelastic behavior dependent on the cross-linker concentration, illustrating their potential in creating smart materials for various engineering applications (C. Fleischmann et al., 2012).

The synthesis and characterization of acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlight the application of these compounds in protecting metals from corrosion, indicating their significance in industrial processes and materials preservation (Ahmed Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(20,15-4-3-11-21-15)12-18-16(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYCELCUBDIKP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2938011.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)

![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)